Comparative Anticancer Activity: Vancomycin Methyl Ester vs. Vancomycin
Vancomycin methyl ester induces apoptosis in cancer cells through a mechanism absent in the parent compound vancomycin. It acts as a cyclin-dependent kinase (CDK) inhibitor by binding to the ATP-binding site of these kinases . This inhibition leads to the downregulation of cell cycle progression proteins such as cyclin D1 and E2F1, ultimately triggering cell death. This activity has been demonstrated in Chinese hamster ovary (CHO) cells and human tumor cell lines . Vancomycin, in contrast, shows little to no effect on cancer cell proliferation in similar assays [1].
| Evidence Dimension | Induction of Apoptosis in Cancer Cells |
|---|---|
| Target Compound Data | Active; causes apoptosis in CHO and human tumor cell lines via CDK inhibition . |
| Comparator Or Baseline | Vancomycin: Inactive; little effect on cell proliferation in MCF-7, PC-3, and NOZ C-1 cancer cell lines [1]. |
| Quantified Difference | Qualitative functional switch from inactive (antibiotic) to active (anticancer) mechanism. |
| Conditions | In vitro cell culture models (CHO cells and human tumor cell lines) . Breast cancer (MCF-7), prostate cancer (PC-3), and gallbladder cancer (NOZ C-1) cell lines [1]. |
Why This Matters
For researchers probing non-antibiotic glycopeptide pharmacology, vancomycin methyl ester provides a unique chemical probe for CDK inhibition that is structurally related to but functionally distinct from the clinical antibiotic.
- [1] Effects of Antibacterial Agents on Cancerous Cell Proliferation. Mendeley Data (from search summary). View Source
